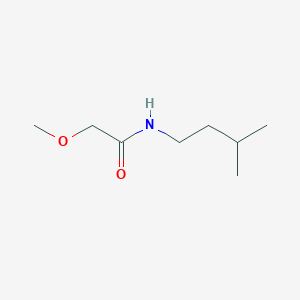

2-methoxy-N-(3-methylbutyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2)4-5-9-8(10)6-11-3/h7H,4-6H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGZTQQQQZTGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most direct method involves reacting 3-methylbutylamine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Scheme:

Optimization Parameters

Limitations

-

Methoxyacetyl chloride is moisture-sensitive, requiring anhydrous conditions.

-

Requires prior synthesis of methoxyacetyl chloride (see Section 2).

Synthesis of Methoxyacetyl Chloride for Acylation

From Methoxyacetic Acid and Phosphorus Oxychloride

Methoxyacetic acid reacts with POCl to generate methoxyacetyl chloride:

Reaction Conditions:

Mechanism:

From Monochloroacetic Acid and Sodium Methylate

An industrial-scale method involves reacting monochloroacetic acid with sodium methylate in methanol, followed by distillation and HCl gas treatment:

Steps:

-

Alkylation:

-

Acidification:

-

Chlorination: As in Section 2.1.

Multi-Step Synthesis via Alkylation and Acetylation

Alkylation of Acetamide Derivatives

A two-step approach modifies existing acetamides:

Challenges

Catalytic Transesterification Approach

Using BENAC-K Reagents

A novel method employs p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) to transfer the methoxyacetyl group:

Reaction Scheme:

Conditions:

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(3-methylbutyl)acetamide has several scientific research applications:

Chemistry: It is used as a model compound in studies of amide chemistry and reaction mechanisms.

Biology: The compound is studied for its role in insect pheromone systems, particularly in the mating behavior of melon flies.

Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.

Industry: It is investigated for its potential use in the synthesis of other amide-based compounds and as a chemical intermediate.

Mechanism of Action

The mechanism by which 2-methoxy-N-(3-methylbutyl)acetamide exerts its effects involves its interaction with specific olfactory receptors in insects. In the case of melon flies, the compound is detected by female flies, triggering a behavioral response that facilitates mating . The molecular targets include olfactory receptor neurons that are highly sensitive to this compound.

Comparison with Similar Compounds

N-(3-Methylbutyl)acetamide (Isoamylacetamide)

- Structure : Lacks the methoxy group at the 2-position; substituent: 3-methylbutyl.

- Molecular Formula: C₇H₁₅NO (MW: 129.20 g/mol) .

- Synthesis : Similar acetylation of 3-methylbutylamine but without methoxy functionalization .

- Properties : Lower polarity due to absence of methoxy, resulting in higher volatility.

- Applications : Primarily a pheromone component but lacks reported analgesic activity. Demonstrates attraction in Polistes species but with reduced specificity compared to the methoxy derivative .

(R)-2-Methoxy-N-(1-Phenylethyl)acetamide

- Structure : Methoxy group at 2-position; N-substituent: chiral 1-phenylethyl group.

- Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol) .

- Synthesis: Dynamic kinetic resolution (DKR) using Ru-complexes and enzymatic catalysts (Novozym 435), achieving >99% enantiomeric excess .

- Properties : Enhanced stereoselectivity for asymmetric synthesis applications. Solid at room temperature (mp: 57–58°C) , contrasting the liquid state of 2-methoxy-N-(3-methylbutyl)acetamide.

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Structure: Methoxy group at 2-position; complex N-substituents (dimethylphenyl and oxazolidinone ring).

- Molecular Formula : C₁₄H₁₈N₂O₄ (MW: 278.30 g/mol) .

- Synthesis: Multi-step synthesis involving oxazolidinone ring formation.

- Properties : High stability and systemic mobility in plants due to aromatic and heterocyclic groups.

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

- Structure : Hydroxyl group at 4-position; simpler N-substituent (4-hydroxyphenyl).

- Molecular Formula: C₈H₉NO₂ (MW: 151.16 g/mol) .

- Properties : Polar hydroxyl group enhances water solubility (log P: 0.5 vs. ~1.5 for 2-methoxy-N-(3-methylbutyl)acetamide).

- Applications : Widely used analgesic/antipyretic; mechanism involves COX enzyme inhibition, unlike the undefined pathway of 2-methoxy-N-(3-methylbutyl)acetamide .

Dimethylacetamide (DMAc)

- Molecular Formula: C₄H₉NO (MW: 87.12 g/mol) .

- Properties : High polarity (log P: -0.38), making it a versatile aprotic solvent.

Data Table: Comparative Analysis of Acetamides

Key Findings and Implications

- Structural-Activity Relationship: The methoxy group in 2-methoxy-N-(3-methylbutyl)acetamide enhances biological specificity compared to non-methoxy analogs (e.g., isoamylacetamide) .

- Substituent Effects : Branched alkyl chains (3-methylbutyl) improve volatility for pheromonal dispersal, while aromatic groups (e.g., in Oxadixyl) enhance stability for agricultural use .

- Synthetic Complexity: Enzymatic DKR enables high enantiopurity in chiral acetamides , whereas simpler acetylation suffices for non-chiral derivatives .

Q & A

Q. What strategies mitigate toxicity risks during preclinical evaluation of this compound?

- Methodological Answer : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity. Use zebrafish embryos for acute toxicity screening. Optimize dosing in rodent models to establish NOAEL (no-observed-adverse-effect-level) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.